2-Methyl-4-[4-[[methyl(oxan-2-ylmethyl)amino]methyl]phenyl]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[4-[[methyl(oxan-2-ylmethyl)amino]methyl]phenyl]butan-2-ol is a complex organic compound with a unique structure that includes a butanol backbone, a phenyl group, and an oxane ring
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-[[methyl(oxan-2-ylmethyl)amino]methyl]phenyl]butan-2-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Introduction of the butanol backbone: This can be done through various organic synthesis techniques, including Grignard reactions or reduction of ketones.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques, optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[4-[[methyl(oxan-2-ylmethyl)amino]methyl]phenyl]butan-2-ol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
2-Methyl-4-[4-[[methyl(oxan-2-ylmethyl)amino]methyl]phenyl]butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(2-methylpropyl)oxan-4-ol: Shares the oxane ring structure but differs in the side chains.
2-Methyl-4-phenyl-3-buten-2-ol: Similar backbone but lacks the oxane ring and amino group.
Uniqueness
2-Methyl-4-[4-[[methyl(oxan-2-ylmethyl)amino]methyl]phenyl]butan-2-ol is unique due to its combination of functional groups and structural complexity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
2-methyl-4-[4-[[methyl(oxan-2-ylmethyl)amino]methyl]phenyl]butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2/c1-19(2,21)12-11-16-7-9-17(10-8-16)14-20(3)15-18-6-4-5-13-22-18/h7-10,18,21H,4-6,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKIKZJUIZNXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)CN(C)CC2CCCCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.